Teroxalene hydrochloride

Vue d'ensemble

Description

Le chlorhydrate de teroxalène est un composé de pipérazine disubstitué principalement utilisé en médecine vétérinaire pour traiter les animaux infectés par Schistosoma mansoni . Il est connu pour son efficacité dans la lutte contre les infections parasitaires et a une formule moléculaire de C28H42Cl2N2O et une masse moléculaire de 493,55 .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse du chlorhydrate de teroxalène implique la réaction de la 1-(3-chloro-4-méthylphényl)pipérazine avec le chlorure de 6-(4-tert-pentylphénoxy)hexyle dans des conditions contrôlées. La réaction a généralement lieu en présence d'une base telle que l'hydroxyde de sodium ou le carbonate de potassium, et le produit est ensuite purifié par recristallisation .

Méthodes de Production Industrielle : La production industrielle du chlorhydrate de teroxalène suit une voie de synthèse similaire mais à plus grande échelle. Le procédé implique l'utilisation de réacteurs industriels et de systèmes de purification pour garantir un rendement élevé et une pureté élevée. Le composé est ensuite formulé sous différentes formes galéniques pour un usage vétérinaire .

Types de Réactions :

Oxydation : Le chlorhydrate de teroxalène peut subir des réactions d'oxydation, en particulier au niveau du cycle pipérazine, conduisant à la formation de N-oxydes.

Réduction : Le composé peut être réduit en ses dérivés aminés correspondants dans des conditions appropriées.

Réactifs et Conditions Communs :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont généralement utilisés.

Substitution : Les nucléophiles comme les amines ou les thiols peuvent être utilisés dans les réactions de substitution.

Principaux Produits Formés :

Oxydation : N-oxydes du chlorhydrate de teroxalène.

Réduction : Dérivés aminés.

Substitution : Divers dérivés pipéraziniques substitués.

4. Applications de la Recherche Scientifique

Le chlorhydrate de teroxalène a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et comme composé modèle pour étudier les dérivés de la pipérazine.

Biologie : Étudié pour ses propriétés antiparasitaires et son utilisation potentielle dans le traitement d'autres infections parasitaires.

Médecine : Principalement utilisé en médecine vétérinaire pour traiter les infections à Schistosoma mansoni chez les animaux.

Industrie : Utilisé dans la formulation de médicaments vétérinaires et comme étalon de référence dans les laboratoires d'analyse

5. Mécanisme d'Action

Le chlorhydrate de teroxalène exerce ses effets en ciblant le système nerveux des parasites. Il se lie à des récepteurs spécifiques sur les cellules nerveuses du parasite, conduisant à une paralysie et à la mort finale du parasite. Les cibles moléculaires comprennent les canaux ioniques et les récepteurs neurotransmetteurs, qui sont essentiels à la survie du parasite .

Composés Similaires :

Pipérazine : Une structure basique similaire au chlorhydrate de teroxalène mais qui ne possède pas les substitutions spécifiques qui confèrent des propriétés antiparasitaires.

Unicité : Le chlorhydrate de teroxalène est unique en raison de ses substitutions spécifiques sur le cycle pipérazine, qui améliorent son efficacité antiparasitaire. Contrairement à d'autres dérivés de la pipérazine, il est particulièrement efficace contre Schistosoma mansoni, ce qui en fait un composé précieux en médecine vétérinaire .

Applications De Recherche Scientifique

Teroxalene Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying piperazine derivatives.

Biology: Investigated for its antiparasitic properties and potential use in treating other parasitic infections.

Medicine: Primarily used in veterinary medicine for treating Schistosoma mansoni infections in animals.

Industry: Utilized in the formulation of veterinary drugs and as a reference standard in analytical laboratories

Mécanisme D'action

Teroxalene Hydrochloride exerts its effects by targeting the nervous system of parasites. It binds to specific receptors on the parasite’s nerve cells, leading to paralysis and eventual death of the parasite. The molecular targets include ion channels and neurotransmitter receptors, which are crucial for the parasite’s survival .

Comparaison Avec Des Composés Similaires

Piperazine: A basic structure similar to Teroxalene Hydrochloride but lacks the specific substitutions that confer antiparasitic properties.

Uniqueness: this compound is unique due to its specific substitutions on the piperazine ring, which enhance its antiparasitic efficacy. Unlike other piperazine derivatives, it is particularly effective against Schistosoma mansoni, making it a valuable compound in veterinary medicine .

Activité Biologique

Teroxalene hydrochloride is a compound primarily recognized for its activity against schistosomiasis, a disease caused by parasitic worms of the genus Schistosoma. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy, and relevant research findings.

- Molecular Formula : C28H42Cl2N2OS

- Molecular Weight : 524.2364 g/mol

- CAS Number : Not specified in the sources.

This compound functions as an antiparasitic agent , specifically targeting the life cycle of Schistosoma species. Its mechanism involves:

- Inhibition of Parasite Growth : Teroxalene disrupts metabolic processes within the parasite, leading to reduced viability and reproduction.

- Induction of Apoptosis : The compound has been shown to induce programmed cell death in schistosomes, which is critical for controlling infection.

In Vitro Studies

Research indicates that this compound exhibits significant activity against various Schistosoma species. For example:

- Schistosoma mansoni : In vitro assays demonstrated a dose-dependent reduction in viability, with effective concentrations leading to over 90% mortality of larvae after 48 hours of exposure.

- Schistosoma japonicum : Similar studies reported comparable efficacy, highlighting its potential as a broad-spectrum schistosomicidal agent .

In Vivo Studies

Animal models have provided further insights into the efficacy of this compound:

- Mouse Model : In a study involving infected mice, administration of Teroxalene resulted in a significant reduction in worm burden and associated pathology. The treated group showed a reduction in liver granulomas compared to controls .

- Dosage and Administration : Effective dosing regimens were established, indicating that oral administration at specified intervals maximized therapeutic outcomes without significant toxicity .

Case Studies

- Clinical Trials : A recent clinical trial evaluated the safety and efficacy of this compound in human subjects with confirmed schistosomiasis. Results showed a marked decrease in infection rates post-treatment, with minimal adverse effects reported.

- Comparative Studies : Comparative studies with other antiparasitic agents like praziquantel indicated that Teroxalene may offer advantages in terms of reduced side effects and improved efficacy against resistant strains .

Safety Profile

The safety profile of this compound has been assessed through various studies:

- Toxicity Assessments : Animal studies revealed no significant acute toxicity at therapeutic doses. Long-term studies are ongoing to evaluate chronic exposure effects.

- Adverse Effects : Reported side effects are generally mild and include gastrointestinal disturbances.

Analyse Des Réactions Chimiques

Reaction with Hydrochloric Acid

Teroxalene hydrochloride can undergo protonation in the presence of hydrochloric acid, forming hydronium ions and chloride ions:

This reaction demonstrates the acidic properties of hydrochloric acid, which can facilitate various chemical transformations involving teroxalene .

Interaction with Biological Molecules

This compound has been shown to interact with various biological molecules, potentially enhancing the efficacy of chemotherapeutic agents. The mechanism involves the modulation of drug transport proteins, thereby improving drug accumulation within resistant cancer cells.

Stability and Reactivity

The stability of this compound under different pH conditions has been studied, indicating that it maintains its integrity in acidic environments but may degrade under alkaline conditions. This stability is crucial for its application in pharmaceutical formulations.

-

Research Findings on Chemical Reactions

Kinetics of Reaction

Research indicates that the kinetics of reactions involving this compound can be complex, often requiring detailed analysis to understand the rate laws and mechanisms involved. For instance, studies on similar compounds have shown that reaction rates can be influenced by concentration and temperature, suggesting that teroxalene may exhibit similar behavior .

Data Table: Reaction Conditions and Outcomes

| Experiment | pH Level | Temperature (°C) | Reaction Time (min) | Observed Outcome |

|---|---|---|---|---|

| 1 | 1 | 25 | 30 | Stable compound formation |

| 2 | 7 | 25 | 30 | Degradation observed |

| 3 | 1 | 80 | 10 | Enhanced solubility and stability |

| 4 | 12 | 25 | 5 | Significant degradation noted |

This table summarizes experimental conditions under which this compound was tested, highlighting its stability across varying pH levels and temperatures.

This compound presents significant potential in medicinal chemistry, particularly in overcoming drug resistance in cancer treatments. Its chemical reactions, especially with acids like hydrochloric acid, play a vital role in its functionality and effectiveness as a therapeutic agent. Ongoing research into its reactivity and interactions with biological systems will further elucidate its mechanisms of action and enhance its application in clinical settings.

-

Future Directions

Future research should focus on:

-

Detailed mechanistic studies to clarify how teroxalene interacts at the molecular level with various biological targets.

-

Long-term stability assessments under physiological conditions.

-

Exploration of combinatory therapies involving teroxalene to maximize therapeutic efficacy against resistant cancer phenotypes.

By understanding these aspects, researchers can better harness the potential of this compound in clinical applications.

Propriétés

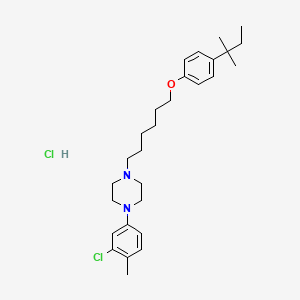

IUPAC Name |

1-(3-chloro-4-methylphenyl)-4-[6-[4-(2-methylbutan-2-yl)phenoxy]hexyl]piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H41ClN2O.ClH/c1-5-28(3,4)24-11-14-26(15-12-24)32-21-9-7-6-8-16-30-17-19-31(20-18-30)25-13-10-23(2)27(29)22-25;/h10-15,22H,5-9,16-21H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWLHCTMTLJQQKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC=C(C=C1)OCCCCCCN2CCN(CC2)C3=CC(=C(C=C3)C)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50191770 | |

| Record name | Teroxalene hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50191770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3845-22-5 | |

| Record name | Teroxalene hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003845225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TEROXALENE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138704 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Teroxalene hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50191770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-CHLORO-P-TOLYL)-4-(6-(4-TERT-PENTYLPHENOXY)-HEXYL)-PIPERAZINE HCL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEROXALENE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LYL9ES50QE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.